- Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acidsTetrahedron, 2007, 63(3), 682-689,
Cas no 91-02-1 (2-benzoylpyridine)
2-benzoylpyridine structure
2-benzoylpyridine Properties
Names and Identifiers
-
- Phenyl(pyridin-2-yl)methanone
- 2-Benzoylpyridine
- Phenyl 2-Pyridyl Ketone
- 2-benzoyl-pyridin
- 2-benzoyl-pyridine
- 2-pyridylphenylketone
- BENZOYLPYRIDINE
- ketone,phenyl2-pyridyl
- phenyl pyridyl ketone
- Pyridine,2-benzoyl
- pyridyl phenyl ketone
- Phenyl-2-pyridyl ketone
- phenyl(2-pyridyl)methanone
- SY048296
- phenyl-2-pyridylketon
- InChI=1/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9
- SR-01000597210-1
- MFCD00006300
- IZ1TTI0X5O
- HMS1648H07
- WLN: T6NJ BVR
- Pyridine, 2-benzoyl-
- KETONE, PHENYL 2-PYRIDYL
- CS-T-05303
- LS-87347
- STK397395
- BRN 0120283
- CHEMBL1328115
- Methanone, phenyl-2-pyridinyl-
- SMR000312172
- 2-Pyridyl phenyl ketone
- UNII-IZ1TTI0X5O
- HMS2600E12
- DTXSID7059016
- phenyl(pyridin-2-yl)methanone
- F0850-6779
- Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)
- NSC 20887
- 5-21-08-00566 (Beilstein Handbook Reference)
- AMY32519
- A843701
- E77028
- Q63393150
- AKOS000118815
- NSC-20887
- PHENYL-2-PYRIDINYLMETHANONE
- NSC20887
- AC-11818
- SR-01000597210
- W-100318
- 2-Benzoylpyridine;phenyl 2-pyridyl ketone
- EU-0066598
- B0304
- 91-02-1
- Phenyl(2-pyridinyl)methanone #
- NCGC00245935-01
- EN300-19493
- AI3-52531
- MLS000682815
- 2-Benzoylpyridine, >=99%
- 2-benzoyl pyridine
- 2-Benzoylpyridine; Doxylamine Hydrogen Succinate Imp. D (EP); Doxylamine Imp. D (EP); Phenyl(pyridin-2-yl)methanone; Doxylamine Hydrogen Succinate Impurity D; Doxylamine Impurity D
- CS-W022932
- Z104474012
- SCHEMBL398165
- Phenyl-pyridin-2-yl-methanone
- 8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER
- phenyl-2-pyridylketone
- 2-BENZOYLPYRIDINE [USP IMPURITY]
- FT-0611296
- AC-907/25014299
- PS-3379
- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-
- Doxylamine Hydrogen Succinate Impurity D
- Phenyl(2-pyridinyl)methanone
- EINECS 202-034-3
- Ketone, phenyl 2-pyridyl (6CI, 7CI, 8CI)
- Phenyl-2-pyridinylmethanone (ACI)
- 1-(Pyridin-2′-yl)-phenylmethanone
- 2′-Benzoylpyridine
- phenyl-2-pyridinyl-methanon
- AKOS B022444
- AKOS 94378
- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-yl)methanone(2-Benzoylpyridine)
- 2-Benzoylpyridine,99%
- +Expand
-
- MFCD00006300
- GCSHUYKULREZSJ-UHFFFAOYSA-N
- 1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
- O=C(C1C=CC=CC=1)C1C=CC=CN=1
- 120283
Computed Properties
- 183.06800
- 0
- 2
- 2
- 183.068
- 14
- 197
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- 0
- 30
Experimental Properties
- 2.31260
- 29.96000
- 1.5880 (estimate)
- Insoluble
- 317 °C(lit.)
- 42.0 to 46.0 deg-C
- Fahrenheit: 302 ° f
Celsius: 150 ° c - Soluble in chloroform (a little) \ methanol (a little)
- Powder
- Soluble in chloroform, insoluble in water.
- 2.90±0.10(Predicted)
- 1,556 g/cm3
2-benzoylpyridine Security Information
2-benzoylpyridine Customs Data
- 29333999
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-benzoylpyridine Price
2-benzoylpyridine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ; 21 h, 50 bar, 100 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chloroform ; 10 min, 0 °C; 1 h, 80 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
Reference
- Copper-Catalyzed Aerobic Oxygenation of Benzylpyridine N-Oxides and Subsequent Post-FunctionalizationAdvanced Synthesis & Catalysis, 2017, 359(18), 3226-3236,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Sodium hydride , Dicarbonylchloro(η5-2,4-cyclopentadien-1-yl)iron Solvents: Toluene ; 20 h, reflux
Reference
- Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complexChemical Communications (Cambridge, 2014, 50(59), 7941-7944,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride , Cupric chloride , [2,2′-Biquinoline]-4,4′-dicarboxylic acid, potassium salt (1:2) Solvents: Water ; 5 min, rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C
Reference
- A new and highly efficient water-soluble copper complex for the oxidation of secondary 1-heteroaryl alcohols by tert-butyl hydroperoxideTetrahedron Letters, 2006, 47(11), 1695-1698,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Phosphonium, butyltriphenyl-, (T-4)-chlorotrioxochromate(1-) Solvents: Acetonitrile ; 10 min, reflux
Reference
- Efficient and highly selective oxidation of primary and secondary alcohols by butyltriphenylphosphonium chlorochromate under non-aqueous conditionsIndian Journal of Chemistry, 2003, (1), 195-198,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Benzyltriethylammonium chloride Solvents: Toluene , Water
Reference
- A new synthesis of aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by phase-transfer catalyzed decyanationJournal of Heterocyclic Chemistry, 1987, 24(4), 1061-5,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Malic acid , Magnesium manganese oxide (Mg6MnO8) Solvents: Chlorobenzene ; 2 h, 80 °C
Reference
- Base-Assisted Aerobic C-H Oxidation of Alkylarenes with a Murdochite-Type Oxide Mg6MnO8 Nanoparticle CatalystACS Applied Materials & Interfaces, 2022, 14(5), 6528-6537,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: [Bis(nitrato-κO,κO′)manganese]deca-μ-ethoxyoctaethoxytri-μ-oxodi-μ4-oxo[μ3-[2,3-… Solvents: Acetonitrile ; 6 h, 70 °C
Reference
- Metal-Directed Self-Assembly of {Ti8L2} Cluster-Based Coordination Polymers with Enhanced Photocatalytic Alcohol Oxidation ActivityInorganic Chemistry, 2022, 61(2), 923-930,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt
Reference
- A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl HalidesJournal of Organic Chemistry, 2016, 81(8), 3447-3456,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate Solvents: 1,4-Dioxane ; 2.5 h, 50 °C
Reference
- Isolation and characterization of a trinuclear cobalt complex containing trigonal-prismatic cobalt in secondary alcohol aerobic oxidationOrganometallics, 2014, 33(7), 1665-1671,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine , Iodine Solvents: Water ; rt; overnight, 80 °C
Reference
- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditionsGreen Chemistry, 2009, 11(12), 1973-1978,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cesium hydroxide Solvents: Toluene ; 24 h, 110 °C
Reference
- Cesium hydroxide-promoted aerobic oxidation of sec-aromatic alcoholsTetrahedron Letters, 2008, 49(36), 5336-5338,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Triethylamine , N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) , Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ; 2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C
Reference
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamideTetrahedron Letters, 2021, 73,,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt iron oxide (CoFe2O4) (silica-coated) , [1,4-Benzenedicarboxylato(2-)-κO1]hydroxyiron (silica-coated cobalt ferrite-supported) Solvents: Water ; 3 h, rt
Reference
- Synthesis of Magnetically Separable Nanocatalyst CoFe2O4@SiO2@MIL-53(Fe) for Highly Efficient and Selective Oxidation of Alcohols and Benzylic Compounds with Hydrogen PeroxideChemistrySelect, 2019, 4(29), 8477-8481,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Catalysts: Bismuth trichloride Solvents: Acetonitrile
Reference
- Oxidation of alcohols with benzyltriphenylphosphonium peroxymonosulfate under non-aqueous conditionsPhosphorus, 2000, 167, 71-79,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Reference
- Organic reactions under solid-state conditionsMolecular Crystals and Liquid Crystals Science and Technology, 2001, 356, 371-387,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Reference
- Solid-phase oxidation of organic compounds with benzyltriphenylphosphonium dichromatePhosphorus, 2000, 164, 145-151,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, (T-4)-chlorotrioxochromate(1-) (1:1) Solvents: Acetonitrile
Reference
- Benzyltriphenylphosphonium chlorochromate: a mild and novel reagent for oxidation of benzylic and allylic alcohols under non-aqueous and aprotic conditions or microwave conditionsSynthetic Communications, 2000, 30(21), 3855-3864,
2-benzoylpyridine Raw materials
- 2-Benzylpyridine
- 2-Bromopyridine
- Phenyl(pyridin-2-yl)methanol
- Methanone, (1-oxido-2-pyridinyl)phenyl-
- a-Phenyl-a-(2-pyridyl)acetonitrile
- 2-Iodopyridine
- Benzoic acid
- Methanone, phenyl-2-pyridinyl-, phenylhydrazone
- Phenylboronic acid
2-benzoylpyridine Preparation Products
2-benzoylpyridine Suppliers
Wuhan Newgreat Chemical Co., Ltd
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(CAS:91-02-1)
ZHANG JING LI
18502781673
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J&K Scientific
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ZHAI XIAN SHENG
18210857532
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Changsha Chemoway Imp&Exp Co.,Ltd
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WU JING LI
15388971408
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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TANG SI LEI
15026964105
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:91-02-1)
A LA DING
anhua.mao@aladdin-e.com
2-benzoylpyridine Related Literature
-
Shivalinga Kolle,Sanjay Batra Org. Biomol. Chem. 2015 13 10376
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Nilaj Bandopadhyay,Mayank Joshi,Stevan Armakovi?,Sanja J. Armakovi?,Hari Sankar Das,Angshuman Roy Choudhury,Bhaskar Biswas CrystEngComm 2021 23 5078
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Shweta Dumoga,Namit Dey,Anivind Kaur,Surendra Singh,Anil K. Mishra,Dipti Kakkar RSC Adv. 2016 6 61585
-
4. Ligand behaviour and reactivity of phenyl 2-pyridyl ketone azine. Structures of two polymorphic forms of the azine and a copper complex of the 3-phenyltriazolo[1,5-a]pyridine?*Elena Amadei,Mauro Carcelli,Sandra Ianelli,Pietro Cozzini,Paolo Pelagatti,Corrado Pelizzi J. Chem. Soc. Dalton Trans. 1998 1025
-
5. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalystHanh T. H. Nguyen,Oanh T. K. Nguyen,Thanh Truong,Nam T. S. Phan RSC Adv. 2016 6 36039
-
Nedra Touj,Abdullah S. Al-Ayed,Mathieu Sauthier,Lamjed Mansour,Abdel Halim Harrath,Jamil Al-Tamimi,Ismail ?zdemir,Sedat Ya?ar,Naceur Hamdi RSC Adv. 2018 8 40000
-
Pachaiyappan Rajamalli,Vasudevan Thangaraji,Natarajan Senthilkumar,Chen-Cheng Ren-Wu,Hao-Wu Lin,Chien-Hong Cheng J. Mater. Chem. C 2017 5 2919
-
8. A study of the co-ordination behaviour of various 2-pyridylketones. Part II. Rhodium(III) complexes of 2-benzoylpyridineRosemary R. Osborne,William R. McWhinnie J. Chem. Soc. A 1968 2153
-
Gang Li,Chunqi Jia,Xiaofeng Cai,Lei Zhong,Lei Zou,Xiuling Cui Chem. Commun. 2020 56 293
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Sanchari Dasgupta,Suhana Karim,Saswati Banerjee,Moumita Saha,Krishna Das Saha,Debasis Das Dalton Trans. 2020 49 1232
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Sanchari Dasgupta,Suhana Karim,Saswati Banerjee,Moumita Saha,Krishna Das Saha,Debasis Das Dalton Trans. 2020 49 1232
91-02-1 (2-benzoylpyridine) Related Products
- 7697-46-3(2-Benzoylpyrrole)
- 59576-26-0(1-(4-Methylpyridin-2-yl)ethanone)
- 16576-23-1(Isoquinolin-1-yl(phenyl)methanone)
- 59576-24-8(Methanone, (3-methylphenyl)-2-pyridinyl-)
- 61780-16-3(Methanone, (4-butylphenyl)-2-pyridinyl-)
- 78539-88-5(Methanone,(4-methylphenyl)-2-pyridinyl-)
- 1185152-57-1(2-Acetylisonicotinaldehyde)
- 57954-94-6( )
- 157592-45-5(2-(4-tert-Butylbenzoyl)pyridine)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-02-1)2-benzoylpyridine
99%/99%
500g/1kg
255.0/486.0